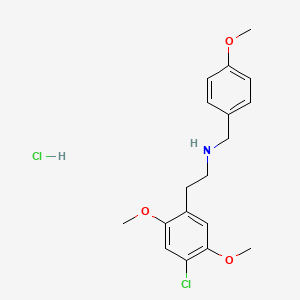

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride

Übersicht

Beschreibung

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride, also known as 2C-C-NBOMe, is a psychedelic drug and a phenethylamine of the 2C series . It is the N-O-methoxybenzyl analog of 2C-C, and a 5-HT2A (serotonin 2A) receptor agonist . This chemical is active at very low, sub-milligram doses . It has nearly no history of human use prior to 2010 when it first became available online .

Wissenschaftliche Forschungsanwendungen

Pharmacology and Toxicology of Hallucinogens

Research on the pharmacology and toxicology of N-Benzylphenethylamine ("NBOMe") hallucinogens, including compounds structurally related to 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride, reveals their profound effects on perception and cognition through 5-HT2A receptor activation. These substances, including the 2C-X compounds and NBOMe class, exhibit high potency and affinity for the 5-HT2A receptor, leading to significant interest in their effects and toxicological profiles. Rhabdomyolysis is identified as a common complication from severe toxicity of these compounds (Halberstadt, 2017).

Molecular and Functional Imaging Studies

The renaissance of research interest in hallucinogens, including compounds related to this compound, focuses on their psychotherapeutic potential. Molecular imaging studies, utilizing PET or SPECT, reveal the uptake and binding distribution of these hallucinogenic compounds, particularly highlighting their interactions with serotonin 5-HT2A receptors and their impacts on cerebral metabolism and perfusion. Such studies underscore the potential for further basic research into the cerebral effects of hallucinogens (Cumming et al., 2021).

Structure-Activity Relationships in Hallucinogens

Investigations into the structure-activity relationships of mescaline and its analogs, which share similarities with this compound, provide insights into the modifications that influence pharmacologic activity. These studies highlight the importance of specific structural features, such as the methoxy groups and the N-benzyl modification, in determining the potency and effects of these compounds (Hardman et al., 1973).

Liquid Crystal Dimers and the Twist-Bend Nematic Phase

Research into methylene-linked liquid crystal dimers, including compounds analogous to this compound, has led to the discovery of new nematic phases and their potential applications in materials science. These studies contribute to understanding the molecular basis for the formation of the twist-bend nematic phase, which could have implications for the design of novel liquid crystal materials (Henderson & Imrie, 2011).

Wirkmechanismus

Target of Action

The primary targets of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride, also known as 2C-C, are the serotonin 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle .

Mode of Action

2C-C acts as a potent agonist for the 5-HT2A and 5-HT2C receptors . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, 2C-C binds to the 5-HT2A and 5-HT2C receptors, activating them and leading to a series of biochemical reactions .

Biochemical Pathways

Upon activation of the 5-HT2A and 5-HT2C receptors, 2C-C affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate in the brain . These neurotransmitters are involved in various functions such as mood regulation, reward, learning, and memory .

Pharmacokinetics

It is known that 2c-c can easily cross the blood-brain barrier (bbb), indicating good bioavailability . It has also been found to accumulate in the brain tissue after multiple injections .

Result of Action

The activation of the 5-HT2A and 5-HT2C receptors by 2C-C leads to vivid visual hallucinations and intense relaxing, almost sedating effects . These effects are likely due to the increased release of dopamine, serotonin, and glutamate in the brain .

Action Environment

The action, efficacy, and stability of 2C-C can be influenced by various environmental factors. For instance, chronic administration of 2C-C has been shown to induce tolerance to its hallucinogenic activity and produce alterations in neurotransmission . Furthermore, oxidative DNA damage has been observed after chronic treatment with 2C-C, which may lead to the death of glial cells .

Biochemische Analyse

Biochemical Properties

It is known that this compound is a potent serotonin 5-HT 2A/2C receptor agonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in serotonin signaling pathways .

Cellular Effects

Given its agonist activity at serotonin receptors, it is likely to influence cell function by modulating serotonin signaling pathways . This could potentially impact gene expression, cellular metabolism, and other cellular processes .

Molecular Mechanism

Its agonist activity at serotonin receptors suggests that it may exert its effects at the molecular level by binding to these receptors and modulating their activity . This could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular events .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on similar compounds suggest that the effects of this compound may vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Given its structural similarity to other phenethylamines, it is likely to be involved in similar metabolic pathways .

Transport and Distribution

Given its biochemical properties, it is likely to interact with various transporters and binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

Given its biochemical properties, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOMGSVFQVAOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1566571-58-1 | |

| Record name | 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25C-NB4OME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FQ0A6I98S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

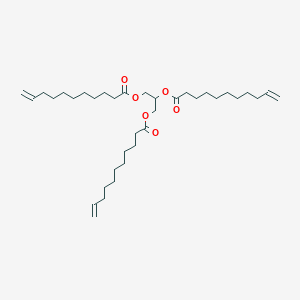

![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)

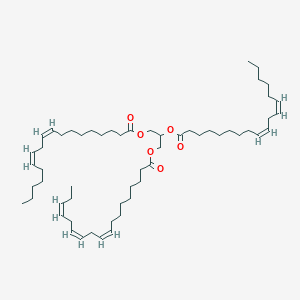

![tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026090.png)

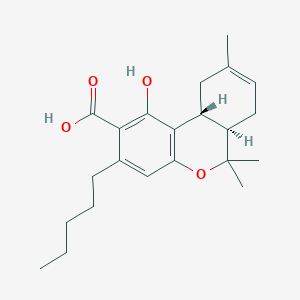

![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)

![2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide](/img/structure/B3026104.png)